1-(benzenesulfonyl)-1H-indole-5-carbaldehyde

Description

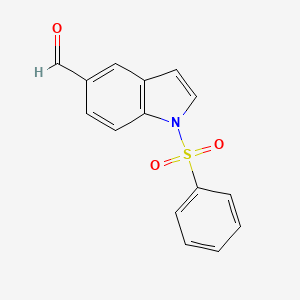

1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde (CAS: 720696-45-7) is a sulfonated indole derivative with a molecular formula of C₁₅H₁₁NO₃S and a molecular weight of 285.32 g/mol . Its structure features a benzenesulfonyl group at the indole nitrogen and a formyl (aldehyde) group at the 5-position of the indole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing histone deacetylase (HDAC) inhibitors such as MPT0E028, a novel anticancer agent . The aldehyde group at position 5 enables further functionalization via reactions like Wittig olefination or amide coupling, making it versatile for drug discovery .

Properties

IUPAC Name |

1-(benzenesulfonyl)indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-11-12-6-7-15-13(10-12)8-9-16(15)20(18,19)14-4-2-1-3-5-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQORWTDKWNXPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590478 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671215-62-6 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Sulfonylation and Aldehyde Formation

- Reagents : Benzenesulfonyl chloride, indole, and a suitable base (e.g., pyridine).

- Procedure :

- Dissolve indole in pyridine and cool the solution.

- Add benzenesulfonyl chloride dropwise while stirring.

- Allow the mixture to react at room temperature for several hours.

- Quench the reaction with water and extract the product using organic solvents.

- Purify the product through recrystallization or chromatography.

Method B: Direct Aldehyde Synthesis

- Reagents : Indole-5-carboxaldehyde, benzenesulfonyl chloride, and an acid catalyst.

- Procedure :

- Mix indole-5-carboxaldehyde with benzenesulfonyl chloride in the presence of an acid catalyst.

- Stir the mixture under reflux conditions for a specified time.

- After completion, neutralize the reaction mixture and extract the product.

- Purify using silica gel chromatography.

Method C: Two-Step Synthesis via Indole Derivatives

Step 1 : Synthesize indole-5-carboxylic acid from indole through oxidation reactions.

Step 2 : Convert indole-5-carboxylic acid to the final product using benzenesulfonyl chloride in a similar manner as in Method A.

Summary of Preparation Methods

| Method | Key Reagents | Steps | Yield (%) |

|---|---|---|---|

| A | Benzenesulfonyl chloride, pyridine | Sulfonylation followed by extraction | Variable |

| B | Indole-5-carboxaldehyde, acid catalyst | Direct reaction under reflux | Variable |

| C | Indole, oxidizing agents | Two-step synthesis | Variable |

Recent studies have highlighted various aspects of the synthesis and applications of 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde:

The compound exhibits significant biological activities, including potential anti-cancer properties due to its ability to inhibit certain enzymes involved in tumor growth.

The synthetic routes have been optimized for yield and purity, with researchers exploring different solvents and reaction conditions to enhance efficiency.

The preparation of this compound can be achieved through various synthetic routes involving sulfonylation and aldehyde formation. Each method has its advantages and limitations regarding yield and complexity. Ongoing research continues to refine these methods, aiming for greater efficiency and applicability in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products:

Oxidation: 1-(Benzenesulfonyl)-1H-indole-5-carboxylic acid.

Reduction: 1-(Benzenesulfonyl)-1H-indole-5-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in synthesizing complex organic molecules and natural products. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.

Biology

- Enzyme Inhibitors : The compound has been evaluated for its potential as an enzyme inhibitor, particularly against human neutrophil elastase (hNE). Its structural similarity to biologically active indole derivatives positions it as a candidate for studying enzyme interactions and developing new inhibitors .

Medicine

- Therapeutic Potential : Research indicates that 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde exhibits potential therapeutic properties, including:

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Antimicrobial Properties : It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Given its interaction with inflammatory pathways, it may play a role in treating conditions associated with inflammation and fibrosis.

Industrial Applications

- Dyes and Pigments : The compound is also utilized in the development of dyes and pigments due to its chemical stability and reactivity.

Case Study 1: Antimicrobial Activity

A study evaluated various indole derivatives, including this compound, against a panel of bacterial pathogens. Results indicated that this compound exhibited significant activity against MRSA with minimal cytotoxicity .

Case Study 2: Anti-inflammatory Research

Research on related benzenesulfonic acid derivatives highlighted their role as competitive inhibitors of hNE, suggesting that compounds like this compound could be effective in mitigating inflammatory responses in liver fibrosis models .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on enzymes or receptors. The indole moiety can interact with aromatic binding sites, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Position of Substituents

- Aldehyde Position : The 5-carbaldehyde group in the target compound contrasts with analogs like 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, where the aldehyde is at position 3. This positional shift influences reactivity; for example, C5 substitution is more favorable for HDAC inhibitor synthesis due to spatial compatibility with enzyme active sites .

Functional Group Variations

- Sulfonyl vs. Sulfinyl : The sulfonyl group (SO₂) in the target compound is a strong electron-withdrawing group, enhancing electrophilicity at the aldehyde position. In contrast, sulfinyl (SO) groups (e.g., 3-(phenylsulfinyl)-1H-indole-2-carboxylic acid) are less electron-withdrawing, affecting reaction kinetics .

- Aldehyde vs. Carboxylic Acid : The aldehyde group enables nucleophilic additions (e.g., formation of hydrazones or oximes), whereas carboxylic acid derivatives (e.g., indole-2-carboxylic acid) are more suited for amide bond formation .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 285.32 | 1.38 | ~10 (DMSO) | Not reported |

| 1-Benzyl-1H-indole-5-carbaldehyde | 237.29 | 2.15 | ~5 (DMSO) | Not reported |

| 5-Benzyloxyindole | 223.27 | 3.02 | ~1 (DMSO) | Not reported |

Biological Activity

1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and implications for therapeutic applications.

The primary targets for this compound include:

- G Protein-Coupled Receptor 84 (GPR84) : This receptor is involved in immune responses and inflammation. The compound acts as a competitive inhibitor of human neutrophil elastase (hNE), which plays a role in various inflammatory processes.

- Histone Deacetylases (HDACs) : Related compounds have shown significant inhibition of HDAC activity, which is crucial for regulating gene expression and has implications in cancer therapy. For instance, derivatives of benzenesulfonylindoles have been identified as potent HDAC inhibitors, indicating potential anticancer properties .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects : The compound's inhibition of hNE suggests it may reduce inflammation, potentially benefiting conditions like liver fibrosis.

- Antimicrobial Properties : Preliminary investigations indicate that related indole derivatives exhibit antimicrobial activities against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Anticancer Activity : The ability to inhibit HDACs positions this compound as a candidate for cancer treatment, particularly in targeting specific cancer cell lines with notable sensitivity to HDAC inhibitors .

Pharmacokinetics

The pharmacokinetic profile of benzenesulfonic acid derivatives indicates rapid elimination from the body, which is essential for determining dosing regimens in therapeutic settings. Understanding the metabolism and bioavailability of this compound is critical for its application in clinical settings.

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of hNE | |

| Antimicrobial | Activity against MRSA | |

| Anticancer | HDAC inhibition |

Case Study: Antimicrobial Activity

A study investigating the antimicrobial efficacy of various indole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, demonstrating significant potential for treating resistant bacterial infections. These findings suggest that structural modifications can enhance the potency of indole-based compounds against resistant strains .

Case Study: HDAC Inhibition

Research on the structure-activity relationship (SAR) of benzenesulfonylindoles revealed that modifications at specific positions significantly affect their HDAC inhibitory activity. For instance, compounds with an N-hydroxyacrylamide group at the C-5 position showed enhanced potency (IC50 values as low as 29.5 nM) compared to other regioisomers .

Q & A

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., acyl chloride intermediates).

- Waste disposal : Segregate halogenated waste and neutralize reactive residues (e.g., with 5% NaHCO₃) before disposal .

How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in enzyme inhibition?

Q. Advanced

- Core modifications : Introduce substituents at positions 3 or 7 of the indole ring to probe steric/electronic effects. For example, methylthio or bromo groups can enhance hydrophobic interactions .

- Sulfonyl group variation : Replace benzenesulfonyl with heteroaryl sulfonamides to modulate solubility and binding affinity.

- Bioisosteres : Substitute the aldehyde with a carboxylic acid or nitrile to evaluate electronic effects on target engagement .

What analytical techniques are most reliable for characterizing the aldehyde functionality in this compound?

Q. Basic

- ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm.

- ¹³C NMR : Carbonyl carbon resonance at δ ~190–195 ppm.

- FT-IR : Strong C=O stretch near 1680–1700 cm⁻¹.

- X-ray crystallography : Definitive confirmation of planar geometry and hydrogen-bonding interactions .

How can computational modeling predict reactivity trends for electrophilic substitution on the indole ring?

Q. Advanced

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify reactive sites. The C3 position of indole is typically electron-rich, favoring electrophilic attack.

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict regioselectivity.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

What strategies mitigate aldehyde oxidation during long-term storage?

Q. Advanced

- Inert atmosphere : Store under argon or nitrogen to prevent autoxidation.

- Stabilizers : Add 0.1% hydroquinone or BHT as radical scavengers.

- Low-temperature storage : Keep at –20°C in amber vials to reduce photodegradation .

How can researchers validate the purity of this compound for biological assays?

Q. Basic

- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity >95% is acceptable for most assays.

- Melting point analysis : Sharp mp within 2°C of literature values (e.g., >300°C for nitro analogs) indicates purity .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.